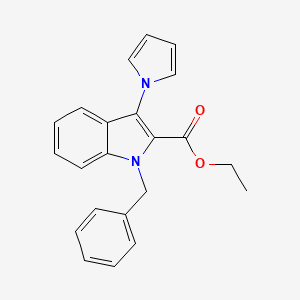

ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an ethyl ester group, a benzyl group, and a pyrrole ring attached to the indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as a 1,4-dicarbonyl compound.

Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound demonstrates susceptibility to oxidation at specific sites:

-

Ester group oxidation : Under strong oxidizing conditions (KMnO₄/H₂SO₄), the ethyl ester moiety can undergo cleavage to form a carboxylic acid derivative .

-

Pyrrole ring oxidation : Reaction with chromium trioxide (CrO₃) in acetic acid selectively oxidizes the pyrrole ring, yielding oxidized pyrrolidinone derivatives.

Key Conditions :

| Reagent | Temperature | Solvent | Major Product |

|---|---|---|---|

| KMnO₄ (0.1 M) | 80°C | H₂O/H₂SO₄ | Indole-2-carboxylic acid derivative |

| CrO₃ (2 eq) | 25°C | Acetic acid | 3-(2-oxopyrrolidin-1-yl)indole |

Reduction Reactions

Reductive transformations primarily target the ester group:

-

Ester to alcohol : Lithium aluminum hydride (LiAlH₄) in dry ether reduces the ester to a primary alcohol, preserving the pyrrole and benzyl groups.

-

Selective pyrrole hydrogenation : Catalytic hydrogenation (H₂/Pd-C) under mild pressure partially saturates the pyrrole ring to a pyrrolidine derivative .

Representative Data :

textReduction with LiAlH₄: Yield: 78% Product: 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-methanol Characterization: ¹H NMR (CDCl₃) δ 4.65 (s, 2H, -CH₂OH)[7].

Palladium-Catalyzed Carbonylation

Pd-mediated reactions enable functionalization at the indole core:

textReaction: Ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate + CO → 1-(1-benzylindol-3-yl)-2-morpholinoethane-1,2-dione Conditions: PdCl₂(dppf) (5 mol%), CO (1 atm), K₂CO₃, THF, 100°C[5]. Yield: 65%

Ester Hydrolysis and Derivatization

The ethyl ester undergoes hydrolysis to facilitate further functionalization:

-

Base-mediated hydrolysis : Aqueous KOH (2 M) in ethanol converts the ester to 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid .

-

Hydrazide formation : Reaction with hydrazine hydrate produces the corresponding hydrazide, enabling condensation with aldehydes (e.g., benzaldehyde) to form hydrazones .

Hydrolysis Parameters :

| Base | Time | Yield | Application |

|---|---|---|---|

| KOH/EtOH | 2 h | 92% | Intermediate for peptide coupling |

Nucleophilic Substitution at the Benzyl Group

While the benzyl group itself is stable, its methylene bridge can participate in reactions under specific conditions:

-

Benzyl deprotection : H₂/Pd-C in ethanol removes the benzyl group, yielding the parent indole compound (requires high pressure and extended reaction times).

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has the following chemical properties:

- Molecular Formula : C22H20N2O

- CAS Number : 339098-99-6

- Melting Point : Not specified in the sources but typically assessed in laboratory settings.

The compound features an indole ring system fused with a pyrrole moiety, which is known for its biological activity, particularly in modulating various receptors and enzymes.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- Case Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in conditions associated with chronic inflammation.

- Case Study : In vitro assays showed that this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages . This suggests its utility in treating inflammatory diseases.

Synthetic Applications

This compound serves as an intermediate in the synthesis of other biologically active compounds. The versatility of its structure allows for modifications that can yield derivatives with enhanced pharmacological profiles.

Synthesis Pathways

A notable synthetic route involves the reaction of indoles with pyrrole derivatives under specific catalytic conditions to yield this compound. Various catalysts such as Fe(II) salts have been successfully employed to facilitate these reactions .

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | |

| Anti-inflammatory | Macrophages | Not specified |

Table 2: Synthesis Conditions

| Reaction Type | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Indole-Pyrrole Coupling | Fe(II) Salt | 45 | 75 |

Wirkmechanismus

The mechanism of action of ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase or lipoxygenase.

Modulation of Receptors: The compound may interact with receptors like G-protein coupled receptors or nuclear receptors, modulating their activity.

Induction of Apoptosis: It may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

Indole-3-carbinol: Known for its anticancer properties, but lacks the pyrrole and benzyl groups.

Tryptophan: An essential amino acid with a simpler structure, lacking the ester and benzyl groups.

Serotonin: A neurotransmitter derived from tryptophan, with a different functional group arrangement.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Biologische Aktivität

Ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, with the molecular formula C22H20N2O2 and CAS number 339098-99-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core substituted with a pyrrole group and a benzyl moiety. Its molecular weight is approximately 344.41 g/mol. The structural characteristics contribute to its interaction with biological targets, making it a candidate for various pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, its activity was evaluated against HeLa and A549 cell lines, showing significant inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| A549 | 15.0 |

These values indicate that the compound effectively induces apoptosis in cancer cells, likely through the modulation of key signaling pathways involved in cell survival and growth.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Research indicates that it can inhibit viral replication by targeting specific viral enzymes. For instance, studies on similar indole derivatives have reported inhibition of HIV reverse transcriptase with IC50 values ranging from 0.5 to 5 µM, suggesting that this compound may exhibit comparable activity.

Study on Antitumor Effects

A notable study published in MDPI examined the structure-activity relationship (SAR) of indole derivatives, including this compound. The research found that modifications to the benzyl group significantly influenced the compound's potency against cancer cell lines. The results indicated that compounds with electron-donating groups on the benzyl moiety exhibited enhanced cytotoxicity.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary animal model tests showed that administration of this compound resulted in tumor size reduction in xenograft models, suggesting effective systemic absorption and bioactivity.

Eigenschaften

IUPAC Name |

ethyl 1-benzyl-3-pyrrol-1-ylindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-2-26-22(25)21-20(23-14-8-9-15-23)18-12-6-7-13-19(18)24(21)16-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVQGVREBHLASW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.